(Z)-7,8-dihydroxyoctadec-9-enoic acid
Description
(Z)-7,8-Dihydroxyoctadec-9-enoic acid is a hydroxylated fatty acid characterized by an 18-carbon chain (octadecanoic acid backbone) with two hydroxyl groups at positions 7 and 8, and a cis (Z)-configured double bond at position 9. Its molecular formula is C₁₈H₃₄O₄, and it has a monoisotopic mass of 314.25 g/mol . Structurally, it belongs to the hydroxy fatty acids subclass (FA0105 in the LMSD classification), which are bioactive lipids involved in signaling and inflammation modulation in biological systems .
Properties
CAS No. |
143288-65-7 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
InChI Key |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
Synonyms |
7,8-dihydroxylinoleic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural distinctions between (Z)-7,8-dihydroxyoctadec-9-enoic acid and related hydroxy fatty acids:
Detailed Analysis
Hydroxyl Group Configuration: The target compound has vicinal hydroxyls (7 and 8), which are absent in (9E,12R)-12-hydroxyoctadec-9-enoic acid (single hydroxyl at C12) and 13(S)-HODE (hydroxyl at C13). Vicinal diols are rare in fatty acids and may confer unique reactivity or binding properties .
Double Bond Geometry: The Z-configuration at C9 in the target compound contrasts with the E-configuration in (9E,12R)-12-hydroxyoctadec-9-enoic acid. This difference affects membrane fluidity and enzymatic recognition . 13(S)-HODE contains two double bonds (9Z,11E), making it a linoleic acid derivative with distinct signaling roles in inflammation .
Physicochemical Properties: While data on the target compound’s solubility or melting point are sparse, (9E,12R)-12-hydroxyoctadec-9-enoic acid is reported as a liquid with a melting point of 51–52°C and low water solubility . This suggests that hydroxyl positioning and stereochemistry critically influence physical states.
Biological Implications: 13(S)-HODE is a well-studied eicosanoid involved in oxidative stress responses, whereas the biological roles of this compound remain underexplored . The trihydroxy derivative (C18H34O5) may exhibit enhanced anti-inflammatory activity due to increased hydroxylation, a trend observed in other polyhydroxy fatty acids .
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